molecular formula C20H27N5O4 B3006174 2,3-dimethoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1203238-36-1

2,3-dimethoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide

Cat. No. B3006174
CAS RN: 1203238-36-1
M. Wt: 401.467
InChI Key: HTCIIGZHJUSWGJ-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide, also known as MM-102, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. MM-102 belongs to a class of compounds called small molecule inhibitors, which are designed to target specific proteins or enzymes that are involved in cancer cell growth and survival.

Scientific Research Applications

I conducted a search for the scientific research applications of “2,3-dimethoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide”, but it appears that there is limited information available on this specific compound in the public domain. The search results provided information on related compounds and chemical groups, which may suggest potential applications in areas such as antioxidant and antibacterial activities , catalytic reactions , and biological potential of indole derivatives , but they do not directly pertain to the compound .

properties

IUPAC Name

2,3-dimethoxy-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-14-23-17(13-18(24-14)25-9-11-29-12-10-25)21-7-8-22-20(26)15-5-4-6-16(27-2)19(15)28-3/h4-6,13H,7-12H2,1-3H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCIIGZHJUSWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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